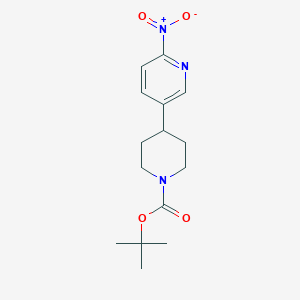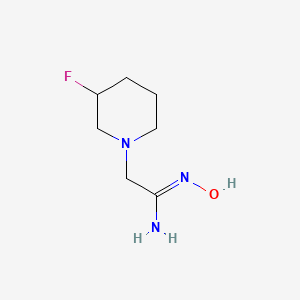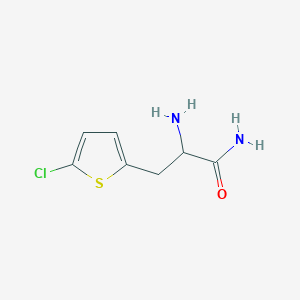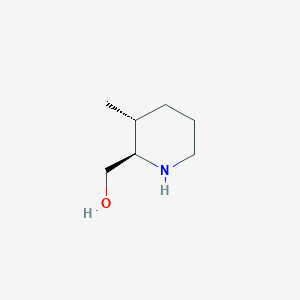![molecular formula C12H15NO B13334405 7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13334405.png)
7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused to an indene moiety. Spirocyclic compounds are known for their rigidity and conformational stability, which often translates to significant biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate azetidine precursor with an indene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced to form simpler amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the azetidine ring may produce amines .
Wissenschaftliche Forschungsanwendungen
7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its structural rigidity makes it a candidate for studying protein-ligand interactions.
Industry: Used in the synthesis of materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] involves its interaction with specific molecular targets. The rigidity of the spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Spiro-azetidin-2-one derivatives: Known for their biological activity and use in medicinal chemistry.
Spiro-pyrrolidine derivatives: Exhibit diverse pharmacological properties.
Spiro-indol derivatives: Used in the synthesis of natural products and pharmaceuticals.
Uniqueness: 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] stands out due to its specific combination of an azetidine ring and an indene moiety, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
4-methoxyspiro[1,2-dihydroindene-3,3'-azetidine] |
InChI |
InChI=1S/C12H15NO/c1-14-10-4-2-3-9-5-6-12(11(9)10)7-13-8-12/h2-4,13H,5-8H2,1H3 |
InChI-Schlüssel |
KLJHFKCINOIBFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C3(CC2)CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13334330.png)
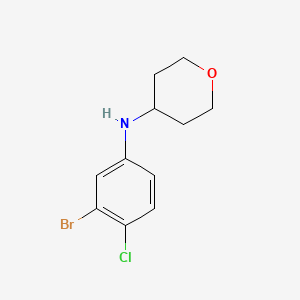
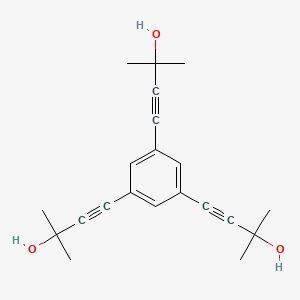

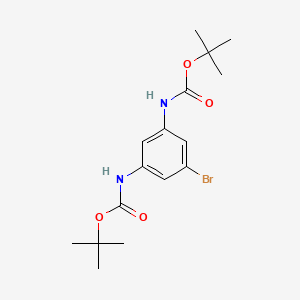
![(R)-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B13334368.png)
![Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13334371.png)
